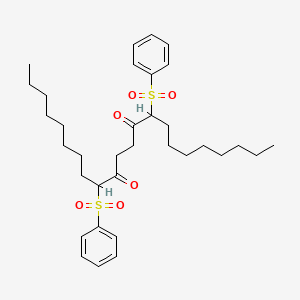
9,14-Di(benzenesulfonyl)docosane-10,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,14-Di(benzenesulfonyl)docosane-10,13-dione is a complex organic compound characterized by its unique structure, which includes two benzenesulfonyl groups attached to a docosane backbone with ketone functionalities at positions 10 and 13
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,14-Di(benzenesulfonyl)docosane-10,13-dione typically involves multi-step organic reactions. One common method includes the sulfonylation of docosane derivatives followed by oxidation to introduce the ketone functionalities. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9,14-Di(benzenesulfonyl)docosane-10,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.
Scientific Research Applications
9,14-Di(benzenesulfonyl)docosane-10,13-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9,14-Di(benzenesulfonyl)docosane-10,13-dione involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The benzenesulfonyl groups and ketone functionalities play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Docosane: A simple hydrocarbon with a similar backbone but lacking the functional groups present in 9,14-Di(benzenesulfonyl)docosane-10,13-dione.
Benzenesulfonyl derivatives: Compounds with benzenesulfonyl groups attached to different backbones, exhibiting varying reactivity and applications.
Ketone-containing docosane derivatives: Compounds with ketone functionalities on a docosane backbone, but without the benzenesulfonyl groups.
Uniqueness
This compound is unique due to the combination of benzenesulfonyl groups and ketone functionalities on a docosane backbone. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
91475-64-8 |
|---|---|
Molecular Formula |
C34H50O6S2 |
Molecular Weight |
618.9 g/mol |
IUPAC Name |
9,14-bis(benzenesulfonyl)docosane-10,13-dione |
InChI |
InChI=1S/C34H50O6S2/c1-3-5-7-9-11-19-25-33(41(37,38)29-21-15-13-16-22-29)31(35)27-28-32(36)34(26-20-12-10-8-6-4-2)42(39,40)30-23-17-14-18-24-30/h13-18,21-24,33-34H,3-12,19-20,25-28H2,1-2H3 |
InChI Key |
ZWBZJVCFOTVNNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)CCC(=O)C(CCCCCCCC)S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


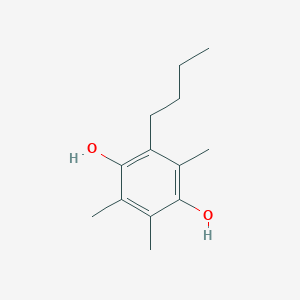
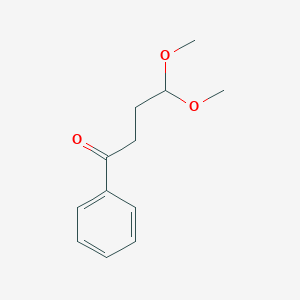
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
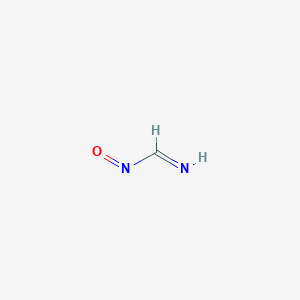
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)
![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
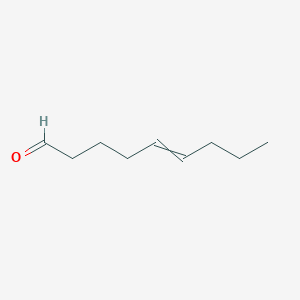
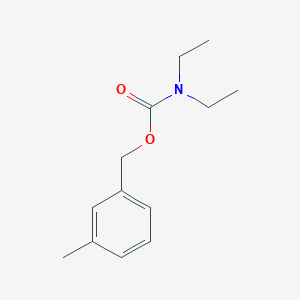
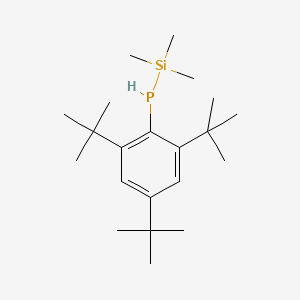
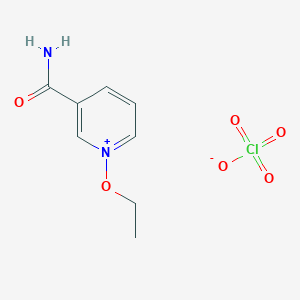
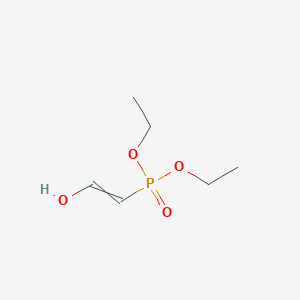
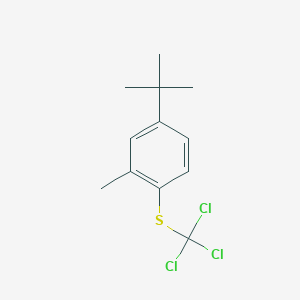
![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
